molecular formula C11H13ClO2 B12656237 5-Isopropyl-3-methylphenyl chloroformate CAS No. 42571-84-6

5-Isopropyl-3-methylphenyl chloroformate

Cat. No.: B12656237
CAS No.: 42571-84-6
M. Wt: 212.67 g/mol
InChI Key: BBPDRHBZXDFJBM-UHFFFAOYSA-N
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Description

5-Isopropyl-3-methylphenyl chloroformate is an organic compound with the molecular formula C11H13ClO2. It is a derivative of chloroformic acid and is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is commonly used as a reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Isopropyl-3-methylphenyl chloroformate can be synthesized through the reaction of 5-isopropyl-3-methylphenol with phosgene in the presence of a base such as pyridine. The reaction typically takes place under controlled conditions to ensure the safe handling of phosgene, a highly toxic gas. The general reaction scheme is as follows:

5-Isopropyl-3-methylphenol+Phosgene5-Isopropyl-3-methylphenyl chloroformate+Hydrogen chloride\text{5-Isopropyl-3-methylphenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} 5-Isopropyl-3-methylphenol+Phosgene→5-Isopropyl-3-methylphenyl chloroformate+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors equipped with safety measures to handle phosgene. The reaction is carried out in a solvent such as toluene, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-3-methylphenyl chloroformate undergoes various types of chemical reactions, including:

    Nucleophilic substitution: Reacts with amines to form carbamates.

    Esterification: Reacts with alcohols to form carbonate esters.

    Hydrolysis: Reacts with water to form 5-isopropyl-3-methylphenol, carbon dioxide, and hydrogen chloride.

Common Reagents and Conditions

    Amines: Used in the formation of carbamates.

    Alcohols: Used in esterification reactions.

    Water: Used in hydrolysis reactions.

Major Products

    Carbamates: Formed from the reaction with amines.

    Carbonate esters: Formed from the reaction with alcohols.

    5-Isopropyl-3-methylphenol: Formed from hydrolysis.

Scientific Research Applications

5-Isopropyl-3-methylphenyl chloroformate is used in various scientific research applications, including:

    Organic Synthesis: Used as a reagent for the protection of functional groups.

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.

    Biochemistry: Used in the derivatization of amino acids and peptides for analysis.

    Industrial Chemistry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 5-Isopropyl-3-methylphenyl chloroformate involves its reactivity with nucleophiles. The compound acts as an electrophile, reacting with nucleophilic species such as amines and alcohols. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrogen chloride.

Comparison with Similar Compounds

Similar Compounds

  • Methyl chloroformate
  • Ethyl chloroformate
  • Isopropyl chloroformate
  • Phenyl chloroformate

Uniqueness

5-Isopropyl-3-methylphenyl chloroformate is unique due to its specific substituents, which impart distinct reactivity and selectivity in chemical reactions. The presence of the isopropyl and methyl groups on the phenyl ring influences the compound’s steric and electronic properties, making it suitable for specific synthetic applications.

Properties

IUPAC Name

(3-methyl-5-propan-2-ylphenyl) carbonochloridate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-7(2)9-4-8(3)5-10(6-9)14-11(12)13/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPDRHBZXDFJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)Cl)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195350
Record name 5-Isopropyl-3-methylphenyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42571-84-6
Record name 3-Methyl-5-(1-methylethyl)phenyl carbonochloridate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42571-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Isopropyl-3-methylphenyl chloroformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042571846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Isopropyl-3-methylphenyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-isopropyl-3-methylphenyl chloroformate
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